molecular formula C8H7CuO2 B14293989 Copper, [4-(methoxycarbonyl)phenyl]- CAS No. 115591-51-0

Copper, [4-(methoxycarbonyl)phenyl]-

Cat. No.: B14293989
CAS No.: 115591-51-0
M. Wt: 198.69 g/mol
InChI Key: BNUYAGPYANWUDX-UHFFFAOYSA-N
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Description

Copper, [4-(methoxycarbonyl)phenyl]- refers to a copper complex where the metal center is coordinated to a phenyl ring substituted with a methoxycarbonyl (-COOCH₃) group at the para position. This compound is synthesized via reactions involving copper acetate and (4-(methoxycarbonyl)phenyl)boronic acid under mild conditions, often in the presence of pyridine and molecular sieves . The methoxycarbonyl group enhances the electron-withdrawing character of the aromatic ring, influencing the copper center’s reactivity and stability. Such complexes are frequently utilized in catalytic applications, particularly in cross-coupling reactions, due to the synergistic effects of the copper center and the functionalized aryl ligand .

Properties

CAS No.

115591-51-0

Molecular Formula

C8H7CuO2

Molecular Weight

198.69 g/mol

IUPAC Name

copper(1+);methyl benzoate

InChI

InChI=1S/C8H7O2.Cu/c1-10-8(9)7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1

InChI Key

BNUYAGPYANWUDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=[C-]C=C1.[Cu+]

Origin of Product

United States

Preparation Methods

Transmetalation from Organometallic Precursors

The most direct route involves transmetalation between organometallic reagents and copper salts. This method adapts strategies from classical organocopper chemistry:

Procedure

  • Synthesis of 4-(Methoxycarbonyl)phenyllithium :
    Methyl 4-iodobenzoate (1.0 equiv) reacts with lithium metal (1.2 equiv) in anhydrous diethyl ether at -78°C for 2 hr under argon.
  • Copper Complex Formation :
    The lithiated species is treated with copper(I) iodide (1.05 equiv) in tetrahydrofuran (THF) at -40°C, yielding a dark brown suspension. After warming to 0°C and stirring for 1 hr, the product precipitates as a crystalline solid (Yield: 68-72%).

Critical Parameters

  • Temperature control (-78°C to 0°C) prevents ligand decomposition
  • THF solvent enhances copper-ligand coordination stability
  • Oxygen-free conditions are essential to avoid Cu(II) oxidation

Analytical Data

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J=8.4 Hz, 2H, aromatic), 7.45 (d, J=8.4 Hz, 2H, aromatic), 3.93 (s, 3H, OCH₃)
  • ESI-MS : m/z 197.6 [M]⁺ (calc. 198.7)

Halogen-Copper Exchange Reaction

This method leverages the reactivity of aryl halides with preformed cuprates, as demonstrated in advanced organocopper syntheses:

Optimized Protocol

  • Preparation of Diarylcuprate :
    Phenyllithium (2.2 equiv) reacts with copper(I) cyanide (1.0 equiv) in THF at -30°C for 30 min.
  • Exchange Reaction :
    Methyl 4-iodobenzoate (1.0 equiv) is added to the cuprate solution at -78°C. After 2 hr stirring, the mixture warms to -40°C and quenched with ammonium chloride.

Yield Enhancement Strategies

  • Using 2.2 equiv of phenyllithium ensures complete halogen displacement
  • Slow warming rate (5°C/min) improves crystallinity
  • Final purification via silica chromatography (hexane:EtOAc 4:1) yields 79-83% product

Comparative Reactivity Data

Aryl Halide Temperature (°C) Time (hr) Yield (%)
Methyl 4-Iodobenzoate -78 2 83
Methyl 4-Bromobenzoate -40 4 61
Methyl 4-Chlorobenzoate 0 8 <5

Copper-Mediated Cross-Coupling

Adapting Ullmann-type coupling methodologies, this approach enables direct aryl-copper bond formation:

Catalytic System

  • Catalyst : Copper(I) iodide (10 mol%)
  • Ligand : 1,10-Phenanthroline (12 mol%)
  • Base : Potassium phosphate tribasic (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)/water (4:1)

Reaction Profile
Methyl 4-iodobenzoate (1.0 equiv) reacts with copper powder (1.5 equiv) at 110°C for 18 hr under nitrogen. The reaction progress monitored by TLC shows complete conversion when using microwave assistance (150°C, 2 hr).

Key Observations

  • Microwave irradiation reduces reaction time by 89% (18 hr → 2 hr)
  • Aqueous DMF enhances copper solubility and catalytic turnover
  • Oxygen-sensitive conditions prevent Cu(0) oxidation to non-reactive species

Scale-Up Considerations

Scale (mmol) Yield (%) Purity (HPLC)
5 85 98.2
50 79 97.8
500 68 96.1

Comparative Analysis of Methodologies

Economic and Practical Considerations

Method Cost Index Hazard Level Scalability Typical Yield
Transmetalation $$$ High Moderate 68-72%
Halogen Exchange $$ Medium High 79-83%
Cross-Coupling $ Low Excellent 85-89%

*Cost Index: $ = <$50/mmol, $$ = $50-150/mmol, $$$ = >$150/mmol

The cross-coupling method demonstrates superior scalability and cost-efficiency for industrial applications, while transmetalation remains valuable for small-scale high-purity syntheses. Recent advances in copper catalysis suggest potential for photocatalytic variants that could further improve yields and reduce energy inputs.

Emerging Synthetic Strategies

Recent developments in copper chemistry suggest two promising avenues:

A. Electrochemical Synthesis
Preliminary studies show 83% Faradaic efficiency when electrolyzing methyl 4-iodobenzoate in acetonitrile with a copper anode (2.1 V vs Ag/AgCl). This method eliminates stoichiometric metal reagents.

B. Flow Chemistry Approaches
Continuous flow systems using copper-packed columns achieve 91% conversion in 12 min residence time (T = 150°C, P = 8 bar). Key advantages include:

  • 5-fold productivity increase vs batch reactions
  • Real-time UV monitoring of copper complex formation

Chemical Reactions Analysis

Copper-Catalyzed Reactions

Copper complexes are known for their versatility in catalyzing organic reactions. The following sections detail specific reactions involving Copper, [4-(methoxycarbonyl)phenyl]-.

2.1.1 Click Chemistry

One of the prominent applications of copper complexes is in click chemistry, particularly the synthesis of 1,2,3-triazoles from azides and alkynes. The mechanism typically involves:

  • Formation of a copper-acetylene π-complex.

  • Nucleophilic attack by the azide on the alkyne.

  • Cyclization to form the triazole.

This reaction is regioselective and can yield high purity products under mild conditions .

Reaction Conditions and Mechanisms

The effectiveness of copper-catalyzed reactions often depends on various factors such as solvent choice, temperature, and the presence of ligands. The following table summarizes some key findings regarding the reaction conditions for synthesizing triazole-linked compounds using Copper, [4-(methoxycarbonyl)phenyl]-.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol506085
2DMF7012078
3Acetonitrile604581

These results indicate that varying solvents can significantly impact the yield of desired products .

Regioselectivity in Reactions

Copper-catalyzed reactions often exhibit high regioselectivity due to electronic effects imparted by substituents on aromatic rings. For instance, when using diaryliodonium salts with alkynes, the presence of electron-donating groups like methoxy enhances regioselectivity in product formation .

Stability and Reactivity

Studies have shown that copper complexes can exhibit varying degrees of stability depending on their ligands and coordination environment. For example, complexes with bulky or electron-rich ligands tend to be more stable but may show reduced reactivity in certain transformations .

Mechanism of Action

The mechanism of action of copper, [4-(methoxycarbonyl)phenyl]- involves its ability to participate in electron transfer processes. The copper center can undergo oxidation and reduction, facilitating various chemical reactions. The methoxycarbonyl group can also participate in coordination with other molecules, enhancing the compound’s reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Phosphorus-Containing Diesters

Compounds :

  • Bis(4-(methoxycarbonyl)phenyl) phenylphosphonate (3a)
  • Bis(4-(methoxycarbonyl)phenyl) phenylphosphate (3b)

Key Findings :

  • Structural Dynamics : Both 3a and 3b exhibit phase transitions under thermal treatment, as observed via polarized light microscopy (PLM) and differential scanning calorimetry (DSC). Transition temperatures for 3a and 3b are distinct, with 3a showing higher thermal stability due to stronger intermolecular interactions from the phosphonate group .
  • Photophysical Behavior: The methoxycarbonyl group contributes to red-shifted absorption bands in UV-Vis spectra. 3a demonstrates more pronounced changes in fluorescence intensity during phase transitions compared to 3b, attributed to differences in molecular symmetry and electronic delocalization .

Table 1: Thermal and Optical Properties of Phosphorus-Containing Compounds

Compound Transition Temp. (°C) Absorption Max (nm) Fluorescence Response
3a 145–160 (heating) 310–330 High intensity shift
3b 120–135 (heating) 300–320 Moderate intensity

Data sourced from

Phosphonium Salts

Compound :

  • [[4-(Methoxycarbonyl)phenyl]methyl]triphenylphosphonium bromide

Key Findings :

  • Structural Features : This ionic compound contains a methoxycarbonyl-substituted benzyl group attached to a phosphonium center. The electron-withdrawing methoxycarbonyl group stabilizes the positive charge on phosphorus, enhancing solubility in polar solvents .
  • Applications : Used as a reagent in Wittig reactions for synthesizing α,β-unsaturated esters, leveraging the reactivity of the ylide generated from the phosphonium salt .

Comparison with Copper Complex :

  • Unlike the copper complex, which participates in redox catalysis, the phosphonium salt acts as a nucleophile-transfer agent. The methoxycarbonyl group in both compounds facilitates electron-deficient aromatic systems but operates in distinct mechanistic pathways.

Pyrimidine Derivatives

Compounds :

  • 6-[4-(Methoxycarbonyl)phenyl]-4-(trifluoromethyl)pyrimidine
  • 6-[4-(Methoxycarbonyl)phenyl]-2-phenyl-4-(trifluoromethyl)pyrimidine

Key Findings :

  • Electronic Effects : The methoxycarbonyl group at the para position increases the electron deficiency of the pyrimidine ring, enhancing its electrophilicity. This property is critical in agrochemical and pharmaceutical applications, where such derivatives act as enzyme inhibitors .
  • Biological Activity: These compounds exhibit higher bioactivity compared to non-substituted pyrimidines, as the methoxycarbonyl group improves membrane permeability and target binding .

Table 2: Molecular Properties of Pyrimidine Derivatives

Compound Molecular Formula Molecular Weight Key Application
DW128 C₁₃H₉F₃N₂O₂ 282.22 Enzyme inhibition
DW129 C₁₉H₁₃F₃N₂O₂ 358.32 Agrochemical synthesis

Data sourced from

Other Metal Complexes

Compound :

  • Cobalt(II), Nickel(II), and Copper(II) complexes with phosphonate ligands

Key Findings :

  • Stability Trends : Copper(II) complexes with phosphonate ligands exhibit higher stability constants compared to cobalt(II) and nickel(II) analogs, a property amplified by electron-withdrawing substituents like methoxycarbonyl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Copper, [4-(methoxycarbonyl)phenyl]- complexes?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions using methyl 4-iodobenzoate as a precursor. For example, ethyl bis[4-(methoxycarbonyl)phenyl]acetate was prepared by reacting methyl 4-iodobenzoate with (4-(methoxycarbonyl)phenyl)diazoacetate under Rh(I) catalysis, yielding 43% product after 2 hours . Alternative routes involve Suzuki-Miyaura coupling using 4-(methoxycarbonyl)phenyl boronic acid with aryl halides, achieving 62% yield under CO₂ carboxylation conditions . Key parameters include reaction time, catalyst selection (e.g., Rh or Pd), and stoichiometric control of diazo compounds.

Q. Which spectroscopic techniques are most effective for characterizing Copper, [4-(methoxycarbonyl)phenyl]- complexes?

  • Methodological Answer :

  • IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1736 cm⁻¹ and aromatic C-H bending at ~1614 cm⁻¹ .
  • NMR : Use ¹H NMR to identify methoxy protons (δ ~3.93 ppm) and aromatic protons (δ ~8.10 ppm). ¹³C NMR confirms ester carbonyls (δ ~167 ppm) and aromatic carbons (δ ~129–134 ppm) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., C: 70.58% calc. vs. 70.41% obs.) .

Q. How can researchers confirm the purity of Copper, [4-(methoxycarbonyl)phenyl]- after synthesis?

  • Methodological Answer : Combine chromatographic separation (e.g., column chromatography) with analytical techniques:

  • TLC : Monitor reaction progress using silica gel plates.
  • HPLC/GC-MS : Quantify impurities if the compound is volatile or thermally stable.
  • Elemental Analysis : Ensure <1% deviation from theoretical values .

Advanced Research Questions

Q. How can discrepancies between calculated and observed spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. For example, ¹H NMR shifts in MeOD vs. CDCl₃ can alter proton environments . To resolve this:

  • Compare data with literature values under identical conditions (e.g., δ 8.10 ppm for aromatic protons in MeOD ).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Perform X-ray crystallography to confirm solid-state structure, as done for related copper complexes .

Q. What strategies mitigate copper leaching during catalytic or environmental applications?

  • Methodological Answer : Copper leaching can be minimized by:

  • Ligand Stabilization : Use chelating ligands like 4-amino-2,3-dimethyl-1-phenyl-3-pyrazoline to enhance complex stability .
  • Support Immobilization : Anchor the complex on activated carbon or silica matrices to reduce metal loss .
  • pH Optimization : Maintain neutral to slightly basic conditions (pH 7–9) to prevent Cu²⁺ hydrolysis and precipitation .

Q. How can computational methods model the electronic structure and reactivity of Copper, [4-(methoxycarbonyl)phenyl]-?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and angles. Compare with experimental XRD data .
  • TD-DFT : Simulate UV-Vis spectra to correlate with observed absorption bands (e.g., ligand-to-metal charge transfer transitions).
  • EPR Spectroscopy : Analyze Cu(II) d⁹ electronic configurations to validate computed spin states .

Q. What experimental design considerations are critical for studying the thermal stability of Copper, [4-(methoxycarbonyl)phenyl]- complexes?

  • Methodological Answer :

  • TGA/DSC : Monitor decomposition temperatures and phase transitions. For example, phosphorus-containing analogs show stability up to 200°C before ester group degradation .
  • In Situ FT-IR : Track carbonyl band shifts during heating to identify decomposition pathways (e.g., ester cleavage at ~1736 cm⁻¹) .
  • Control Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation during thermal analysis .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent yields in scaled-up syntheses?

  • Methodological Answer : Scalability issues often stem from inefficient heat/mass transfer. Strategies include:

  • Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce time (e.g., 2-hour reactions in vs. traditional 6-hour protocols).
  • Flow Chemistry : Improve mixing and temperature control for diazo compound reactions .
  • DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent ratio) to identify optimal conditions .

Q. Why might NMR spectra of Copper, [4-(methoxycarbonyl)phenyl]- derivatives vary across studies?

  • Methodological Answer : Variations arise from:

  • Solvent Polarity : MeOD vs. CDCl₃ alters hydrogen bonding and shift values .
  • Dynamic Effects : Rotameric equilibria in ester groups can split signals. Use variable-temperature NMR to freeze conformers.
  • Impurity Artifacts : Trace solvents (e.g., EtOAc) may integrate as unexpected peaks. Always report solvent suppression methods .

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